3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride
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Overview
Description
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt derived from imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Acid-Base Reactions: The compound can act as a base and react with acids to form salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is unique due to the presence of the benzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C12H15ClN2 |
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Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RFKFOECQRDXIEL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
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